α‑Fluoromethyl Group Lowers Amine Basicity by ~1.5 pKₐ Units Versus the Non‑Fluorinated Scaffold
The predicted pKₐ of the conjugate acid of 1‑(3‑bromo‑4‑fluorophenyl)‑2‑fluoroethan‑1‑amine is 7.48 ± 0.10, which is markedly lower than the predicted pKₐ of 1‑(4‑fluorophenyl)ethylamine (8.98 ± 0.10), a representative non‑fluorinated 1‑arylethylamine scaffold . This ΔpKₐ of –1.50 units corresponds to an approximately 32‑fold reduction in basicity, consistent with the established electron‑withdrawing effect of an α‑fluorine atom on an aliphatic amine [1].
~32‑fold lower basicity
| Evidence Dimension | Amine basicity (pKₐ of conjugate acid) |
|---|---|
| Target Compound Data | pKₐ = 7.48 ± 0.10 (Predicted) |
| Comparator Or Baseline | 1‑(4‑Fluorophenyl)ethylamine: pKₐ = 8.98 ± 0.10 (Predicted) |
| Quantified Difference | ΔpKₐ = –1.50 (~32‑fold lower basicity) |
| Conditions | Predicted pKₐ values from ChemicalBook (ACD/Labs algorithm). Direct experimental pKₐ data for the exact target compound are not publicly available; the comparison relies on class‑level SAR for α‑fluoroalkylamines. |
Why This Matters
A 32‑fold reduction in basicity fundamentally alters the protonation state at physiological pH and the pH‑dependent reactivity profile in synthesis (e.g., reductive amination, salt formation), which cannot be replicated by a non‑fluorinated analog.
- [1] Thvedt, T. H. K. et al. Tetrahedron 2010, 66, 6733‑6743 (“Introduction of fluorine atoms in the α‑position of amines enables tuning of the basicity of the compounds in question”). https://doi.org/10.1016/j.tet.2010.06.046. View Source
